molecular formula C7H7Cl3 B14705172 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene CAS No. 15403-88-0

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene

Cat. No.: B14705172
CAS No.: 15403-88-0
M. Wt: 197.5 g/mol
InChI Key: IOYHPUSEPWJJIJ-UHFFFAOYSA-N
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Description

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is a chlorinated derivative of norbornene, a bicyclic hydrocarbon. This compound is of interest due to its unique structure and reactivity, making it valuable in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene typically involves the chlorination of norbornene derivatives. One common method is the reaction of endo,endo-5,6-bis(chloromethyl)bicyclo[2.2.1]hept-2-ene with chlorine gas under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient chlorination and high yield. The reaction conditions, such as temperature and pressure, are optimized to maximize the production rate while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding epoxides or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into less chlorinated derivatives.

    Substitution: Nucleophilic substitution reactions with reagents like sodium methoxide can replace chlorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Hydrogen gas with palladium on carbon catalyst at elevated temperatures.

    Substitution: Sodium methoxide in methanol at reflux temperature.

Major Products Formed

    Oxidation: Epoxides and ketones.

    Reduction: Less chlorinated norbornene derivatives.

    Substitution: Methoxy-substituted norbornene derivatives.

Scientific Research Applications

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene involves its reactivity towards various chemical reagents. The compound’s strained bicyclic structure makes it highly reactive, allowing it to undergo ring-opening reactions and form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the reagents used in the reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene is unique due to its high degree of chlorination and the resulting reactivity. Compared to other norbornene derivatives, this compound exhibits distinct chemical behavior, making it valuable for specific synthetic applications and research purposes.

Properties

CAS No.

15403-88-0

Molecular Formula

C7H7Cl3

Molecular Weight

197.5 g/mol

IUPAC Name

5,5,6-trichlorobicyclo[2.2.1]hept-2-ene

InChI

InChI=1S/C7H7Cl3/c8-6-4-1-2-5(3-4)7(6,9)10/h1-2,4-6H,3H2

InChI Key

IOYHPUSEPWJJIJ-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1C(C2Cl)(Cl)Cl

Origin of Product

United States

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